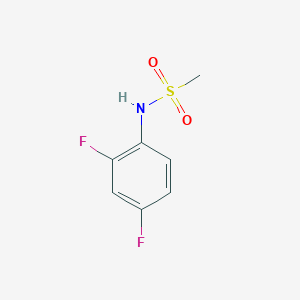

N-(2,4-difluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVMSEBLRDJNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)methanesulfonamide typically involves the reaction of 2,4-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-difluoroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(2,4-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the difluorophenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

Fo24 (C₁₃H₈F₃NO) is a benzamide derivative with a 2-fluorobenzoyl group instead of a methanesulfonamide moiety. Key distinctions include:

- Structural Geometry : Fo24 exhibits near-planar aromatic rings (interplanar angle: 0.7°) and intramolecular N-H···F hydrogen bonding (2.12 Å, 132°), stabilizing its conformation . In contrast, methanesulfonamides like the target compound lack such planar rigidity due to the tetrahedral geometry of the sulfonamide group.

- Crystal Packing : Fo24 forms 1D chains via amide-amide hydrogen bonds (N1···O1 = 3.092 Å), while sulfonamides typically engage in stronger S=O···H-N interactions .

- Synthetic Yield : Fo24 is synthesized in 87% yield via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Comparable data for the target sulfonamide is unavailable, but sulfonamide syntheses often involve sulfonyl chlorides and amines under basic conditions.

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

This trifluorinated analog (C₇H₄F₅NO₂S, MW: 261.17 g/mol) replaces the methyl group in the target compound with a trifluoromethyl (-CF₃) group . Key differences:

Anti-Inflammatory Methanesulfonamide Derivatives

Several methanesulfonamide-containing heterocycles (e.g., benzothieno[3,2-d]pyrimidinones) demonstrate COX-2 inhibition and suppression of inflammatory mediators like PGE₂ and IL-8 .

Physicochemical and Spectroscopic Comparisons

Biological Activity

N-(2,4-difluorophenyl)methanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a methanesulfonamide group attached to a difluorinated phenyl ring. Its chemical formula is . The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This selectivity suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Recent studies have investigated the antiviral potential of compounds related to this compound. For example, derivatives containing sulfonamide groups have been evaluated for their efficacy against various viruses. The structure-activity relationship indicates that modifications in the sulfonyl moiety can significantly influence antiviral potency .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits COX-2 activity at micromolar concentrations. The compound's ability to selectively target COX-2 over COX-1 further supports its potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Inhibition of COX Enzymes : A study evaluating various methanesulfonamide derivatives found that this compound exhibited significant inhibition of COX-2 with an IC50 value in the low micromolar range. This finding positions the compound as a promising candidate for developing new anti-inflammatory medications .

- Antiviral Screening : In a screening for antiviral activity against West Nile Virus (WNV), derivatives similar to this compound showed varying degrees of efficacy, with some compounds achieving EC50 values in the micromolar range. These results highlight the potential for further exploration of this compound class in antiviral therapy .

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Difluoro-substituted | Selective COX-2 inhibitor | Anti-inflammatory |

| N-(2-Fluorophenyl)methanesulfonamide | Monofluoro-substituted | Less potent anti-inflammatory activity | Lower selectivity |

| N-(4-Fluorophenyl)methanesulfonamide | Monofluoro-substituted | Similar reactivity but different selectivity | Moderate anti-inflammatory |

| N-(3,5-Difluorophenyl)methanesulfonamide | Difluoro-substituted | Potentially higher lipophilicity | Variable activity |

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-difluorophenyl)methanesulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-difluoroaniline and methanesulfonyl chloride. Key steps include:

- Reaction Conditions: Conducted under anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl, often at 0–5°C to minimize side reactions like over-sulfonation .

- Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Optimization: Yields range from 65–85%, depending on stoichiometric ratios and solvent choice (e.g., dichloromethane vs. THF) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.4–7.8 ppm (aromatic protons), δ 3.2 ppm (SO₂CH₃), and δ 6.8–7.1 ppm (fluorine-coupled protons) .

- ¹³C NMR: Signals for sulfonamide sulfur (δ 42–45 ppm) and fluorinated carbons (δ 110–125 ppm) .

- X-ray Crystallography: Resolves bond angles (e.g., C-S-O ≈ 105°) and confirms planar sulfonamide geometry .

- HPLC-MS: Validates molecular weight (223.22 g/mol) and purity (>98%) .

Q. What are the primary biological activities reported for this compound?

Methodological Answer: Studies highlight:

- Enzyme Inhibition: Potent inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 µM, assessed via fluorometric assays .

- Antimicrobial Activity: MIC values of 16 µg/mL against S. aureus, tested using broth microdilution .

- Cytotoxicity: IC₅₀ = 25 µM in HeLa cells, measured via MTT assay. Fluorine atoms enhance membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Dichloromethane balances reactivity and control .

- Base Selection: Switching from triethylamine to DBU reduces racemization in chiral intermediates .

- Flow Chemistry: Continuous flow reactors enhance reproducibility (yield ±2% variance) and reduce reaction time by 40% .

Q. How do computational methods predict biological interactions?

Methodological Answer:

- Molecular Docking: AutoDock Vina predicts binding to COX-2 (binding energy = -9.2 kcal/mol), with fluorophenyl groups occupying hydrophobic pockets .

- MD Simulations: GROMACS simulations (100 ns) reveal stable hydrogen bonds between sulfonamide and Arg120/His90 residues .

- QSAR Models: LogP values (~2.1) correlate with enhanced blood-brain barrier penetration in rodent models .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Assay Validation: Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric COX-2 assays) to rule out interference .

- Purity Analysis: Use LC-MS to detect impurities (>98% purity required for reliable IC₅₀ values) .

- Structural Analogues: Test derivatives (e.g., 3,5-difluoro variants) to isolate contributions of substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.